

The Biological Function of Motilin (Human, Porcine): A Technical Guide

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Compound of Interest

Compound Name: *Motilin (26-47), human, porcine*

Cat. No.: *B549804*

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Abstract

Motilin, a 22-amino acid peptide hormone, is a key regulator of gastrointestinal motility, primarily during the interdigestive state. The amino acid sequence of motilin is identical in humans and pigs, making porcine motilin a relevant model for studying its physiological effects. This technical guide provides an in-depth overview of the biological functions of motilin, focusing on its receptor binding, signaling pathways, and effects on smooth muscle contraction. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of gastroenterology and drug development.

Introduction

Discovered in the porcine duodenal mucosa, motilin is a potent hormonal regulator of the Migrating Motor Complex (MMC), a distinct pattern of gastrointestinal motility that occurs during fasting.^[1] The MMC is crucial for clearing undigested food and cellular debris from the stomach and small intestine, preparing the tract for the next meal. The primary physiological functions of motilin include stimulating gastric and intestinal smooth muscle contraction, promoting gastric emptying, and influencing the release of other gastrointestinal hormones.^{[1][2]} Its receptor, a G protein-coupled receptor (GPCR) known as GPR38 or the motilin receptor (MLN-R), is the primary target for its biological actions.^[3]

Quantitative Data on Motilin Biological Activity

The biological activity of motilin has been quantified through various in vitro assays, primarily focusing on its binding affinity to its receptor and its potency in inducing smooth muscle contraction.

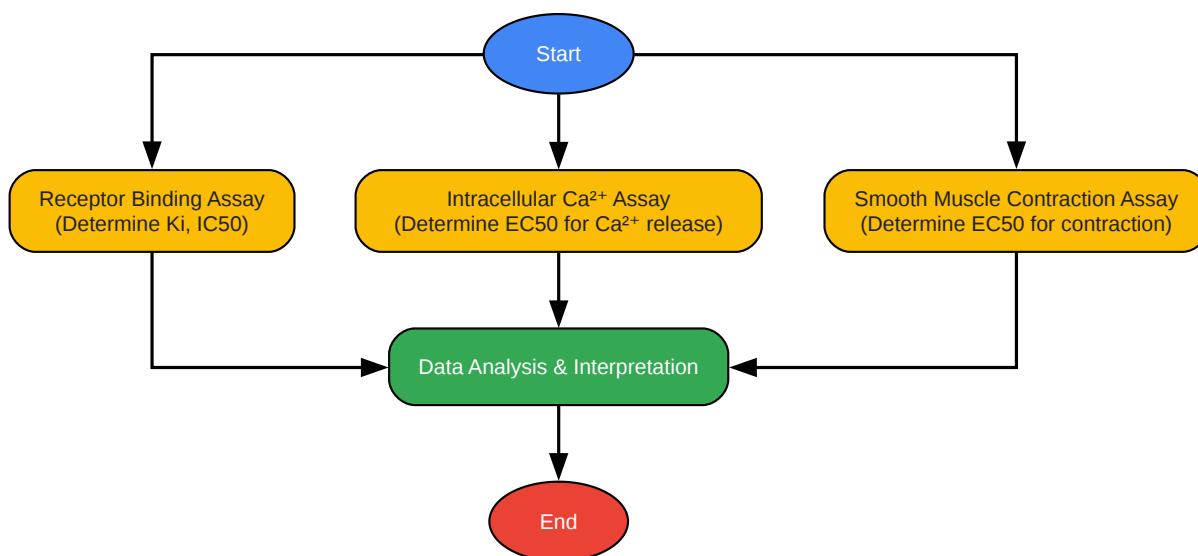
Parameter	Value	Cell/Tissue Type	Reference
Receptor Binding Affinity (K _i)	2.3 nM	Chinese Hamster Ovary (CHO) cells expressing motilin receptor	MedChemExpress
Receptor Binding Affinity (IC ₅₀)	0.7 ± 0.2 nM	Smooth muscle cells	[4]
Effective Concentration (EC ₅₀) for Contraction	1.0 ± 0.2 nM	Gut smooth muscle	[4]
Effective Concentration (EC ₅₀) for Contraction	0.3 nM	Chinese Hamster Ovary (CHO) cells expressing motilin receptor	MedChemExpress
Effective Concentration (EC ₅₀) for Cholinergic Activity	33 nM	Human stomach	[5]
Effective Concentration (EC ₅₀) for Receptor Binding	11 nM	Human motilin receptor	[5]

Signaling Pathways

Motilin exerts its effects by activating a well-defined intracellular signaling cascade upon binding to its receptor on smooth muscle cells. The primary pathway involves the Gq alpha subunit of the G protein.

Activation of the motilin receptor leads to the dissociation of the Gq alpha subunit, which in turn activates phospholipase C (PLC).[1][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[4][7] The resulting increase in intracellular Ca²⁺ concentration is a critical event that, along with DAG-mediated activation of Protein Kinase C (PKC), leads to the phosphorylation of myosin light chain (MLC₂₀) and subsequent smooth muscle contraction.[4]

Motilin Signaling Pathway Diagram



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